molecular formula C9H11F2N B7809136 1-(3,4-Difluorophenyl)propan-1-amine

1-(3,4-Difluorophenyl)propan-1-amine

Cat. No. B7809136
M. Wt: 171.19 g/mol
InChI Key: LWTZLRLBBSSNEN-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H11F2N . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, transaminase-mediated synthesis has been used for the production of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 207.65 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTZLRLBBSSNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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